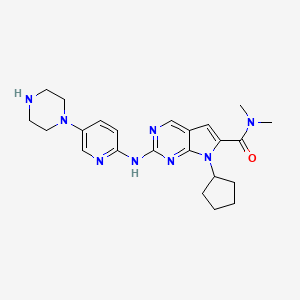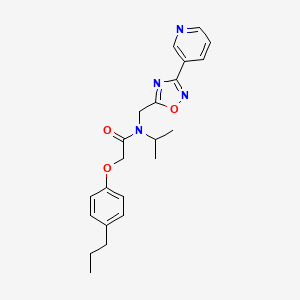
PI-1840
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI-1840 is a potent and selective inhibitor for chymotrypsin-like (CT-L) (IC50 value = 27 ± 0.14 nM) over trypsin-like and peptidylglutamyl peptide hydrolyzing (IC50 values >100 μM) activities of the proteasome.IC50 value: 27 nM(CT-L activities of the proteasome) [1]Target: CT-L inhibitorin vitro: this compound is over 100-fold more selective for the constitutive proteasome over the immunoproteasome. Mass spectrometry and dialysis studies demonstrate that this compound is a noncovalent and rapidly reversible CT-L inhibitor. In intact cancer cells, this compound inhibits CT-L activity, induces the accumulation of proteasome substrates p27, Bax, and IκB-α, inhibits survival pathways and viability, and induces apoptosis. Furthermore, this compound sensitizes human cancer cells to the mdm2/p53 disruptor, nutlin, and to the pan-Bcl-2 antagonist BH3-M6 [1].in vivo: this compound but not bortezomib suppresses the growth in nude mice of human breast tumor xenografts [1].
Wissenschaftliche Forschungsanwendungen
Krebstherapie
PI-1840: hat sich als vielversprechendes Mittel gegen Krebs erwiesen, da es das Proteasom hemmen kann, einen Komplex, der unnötige oder beschädigte Proteine abbaut. Durch die Hemmung des Proteasoms kann this compound Apoptose in Krebszellen induzieren . Dies ist besonders wichtig für solide Tumoren, bei denen andere Proteasomhemmer wie Bortezomib eine begrenzte Wirksamkeit haben .
Sensibilisierung für andere Therapien
Die Forschung zeigt, dass this compound Krebszellen für andere Behandlungen sensibilisieren kann. Beispielsweise wurde gezeigt, dass es die Wirksamkeit von mdm2/p53-Disruptoren und Pan-Bcl-2-Antagonisten erhöht, die andere Klassen von Krebsmedikamenten sind . Dies könnte zu effektiveren Kombinationstherapien zur Behandlung von malignen Erkrankungen führen.
Reduzierung von Nebenwirkungen
Im Gegensatz zu kovalenten Proteasomhemmern ist this compound nicht-kovalent und schnell reversibel, was zu weniger Nebenwirkungen führen kann. Diese Eigenschaft macht es zu einer sichereren Alternative für langfristige Behandlungsstrategien bei chronischen Erkrankungen wie Krebs .
Osteosarkom gezielt bekämpfen
This compound wurde auf seine Auswirkungen auf Osteosarkomzellen untersucht, eine häufige Form von Knochenkrebs bei Kindern und Jugendlichen. Es wurde festgestellt, dass es in diesen Zellen Apoptose und Autophagie induziert, was auf eine mögliche Anwendung bei der Behandlung dieser Krankheit hindeutet .
Modulation von Immunantworten
Aufgrund seiner Selektivität für das konstitutive Proteasom gegenüber dem Immunoproteasom könnte this compound zur Modulation von Immunantworten eingesetzt werden. Diese Selektivität könnte die Behandlung von Autoimmunerkrankungen oder Entzündungen ermöglichen, ohne die Fähigkeit des Immunsystems, Infektionen zu bekämpfen, stark zu beeinträchtigen .
Forschungswerkzeug in der Proteomik
Als Proteasomhemmer kann this compound als Forschungswerkzeug in der Proteomik verwendet werden, um den Proteinabbau und die Proteinumsetzung zu untersuchen. Durch die Hemmung des Proteasoms können Forscher die Anhäufung von Proteinen und ihre Rolle in verschiedenen zellulären Prozessen untersuchen .
Eigenschaften
IUPAC Name |
N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXAODXPVWGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does PI-1840 interact with its target and what are the downstream effects?
A1: this compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. [, , ] Unlike FDA-approved proteasome inhibitors like Bortezomib, this compound is a non-covalent inhibitor. [] This means it binds to the proteasome reversibly without forming a permanent bond. Specifically, this compound inhibits CT-L activity in both purified proteasomes and intact cancer cells. [, ] This inhibition leads to the accumulation of proteasome substrates like p27, Bax, and IκB-α, which are involved in cell cycle regulation and apoptosis. [, ] By inhibiting the degradation of these proteins, this compound ultimately promotes apoptosis (programmed cell death) and inhibits cancer cell survival. [, ]
Q2: Why is this compound's non-covalent binding significant compared to existing proteasome inhibitors?
A2: Existing proteasome inhibitors like Bortezomib are covalent inhibitors, meaning they form permanent bonds with their targets. [] While effective, covalent inhibitors are often associated with undesired side effects and have limited efficacy against solid tumors. [] The non-covalent nature of this compound suggests it may have a better safety profile and potentially broader tissue distribution, enabling it to reach solid tumors more effectively. [, ]
Q3: How selective is this compound for different proteasome activities?
A3: this compound demonstrates high selectivity for the CT-L activity of the proteasome. [, , ] It shows negligible inhibition of the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities, even at high concentrations. [, , ] Additionally, this compound exhibits over 100-fold selectivity for the constitutive proteasome over the immunoproteasome. [] This high selectivity profile contributes to its potential for a favorable safety profile.
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A4: Structure-activity relationship studies have identified key structural features of this compound that contribute to its potency and selectivity. [] Modifications to the amide moiety and the two phenyl rings significantly impact its activity. [] For instance, incorporating hydrophobic groups like propyl or butyl at specific positions on the phenyl rings enhances activity. [] These findings provide valuable insights for further optimization of this class of compounds.
Q5: Has this compound shown efficacy in in vivo models?
A5: Yes, preclinical studies have demonstrated the anti-tumor activity of this compound in vivo. Specifically, this compound successfully suppressed the growth of human breast tumor xenografts in nude mice. [, ] Importantly, this in vivo efficacy was observed with minimal toxicity, further supporting its potential as an anti-cancer agent. []
Q6: What are the implications of this compound sensitizing cancer cells to other anti-cancer agents?
A6: Research shows that this compound can sensitize human cancer cells to other anti-cancer agents like nutlin (an mdm2/p53 disruptor) and BH3-M6 (a pan-Bcl-2 antagonist). [, ] This sensitization suggests a potential for synergistic effects when this compound is combined with these agents, potentially leading to more effective cancer treatment strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)
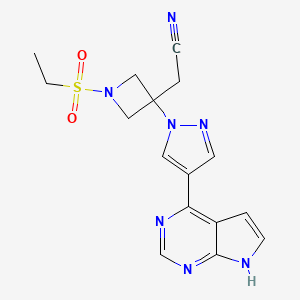

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)


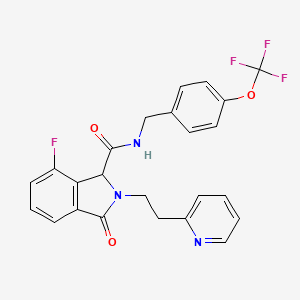
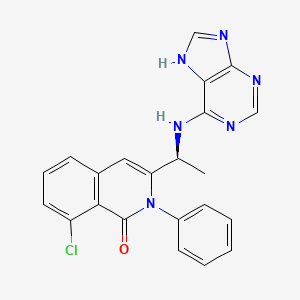
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)
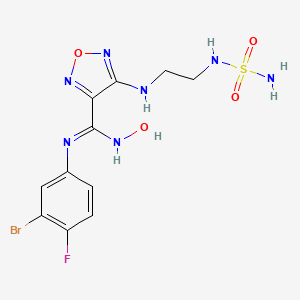

![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)
